2-ethyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
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Overview
Description
2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method is the Williamson Ether Synthesis, which involves the nucleophilic substitution of an alkoxide ion with an alkyl halide to form an ether bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-ETHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the combination of an ethyl group and a 4-(4-methylphenoxy)butyl substituent on the benzimidazole core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-ethyl-1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-3-20-21-18-8-4-5-9-19(18)22(20)14-6-7-15-23-17-12-10-16(2)11-13-17/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
InChI Key |
FYDPJDWEKXZTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
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